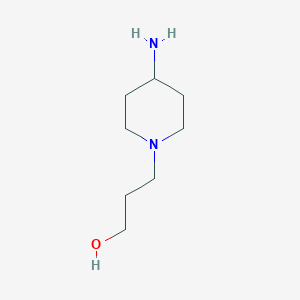
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine
Overview
Description
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the CAS Number: 1100246-29-4 . It has a molecular weight of 257.3 . The compound is stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18F3N/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,18H,2,5-6,9-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 257.3 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Cyclohexane Chemistry and Derivatives
Cyclohexane derivatives, like N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine, play a significant role in carbocyclic chemistry. These compounds exhibit two conformations: the boat and the chair, both free from angle strain and interconvertible. Cyclohexane is synthesized through the catalytic hydrogenation of benzene or cyclohexene. Its derivatives, including cyclohexylamine, are crucial in various chemical reactions and syntheses (Green, 1964).
Functionalized Trifluoromethylated Cyclohexenes
A study explored the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring, leading to the discovery of highly regio- and stereoselective addition reactions. These reactions result in highly substituted trifluoromethylcyclohexenes with multiple stereocenters, which are significant for synthesizing enantio-enriched organics (Wilson et al., 2017).
Reaction with Diimines and Benzyne
This compound's chemistry is enriched through its reactions with diimines and benzyne. These reactions lead to various derivatives, expanding its application scope in organic synthesis (Aly et al., 1999).
Synthesis of Cyclic Dipeptidyl Ureas
In another application, cyclohexyl or benzyl isocyanide undergoes reactions to form Ugi adducts, which are then transformed into cyclic dipeptidyl ureas. These compounds represent a new class of pseudopeptidic triazines, indicating the versatility of this compound in synthesizing novel bioactive compounds (Sañudo et al., 2006).
Metal-ion Complex Reactions with Hydrocarbons
The interaction of this compound with metal ions can lead to fascinating chemistry. For instance, cyclohexene, a similar compound, reacts with palladium acetate to yield benzene, a reaction catalyzed by slightly hydrided palladium metal. This showcases potential applications in catalysis and material science (Brown & Davidson, 1971).
Extraction of Uranium and Cobalt
Cyclohexyl- and benzylalkylamines are effective in extracting uranium (VI) and cobalt (II) from hydrochloric acid solutions, indicating the potential application of this compound in metal extraction and purification processes (Sato, 1969).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,18H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJXHNBXIQPIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide](/img/structure/B3212271.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)


![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)





![Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B3212336.png)
![4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3212354.png)